molecular formula C23H35N5O8 B172404 2-(4-Aminobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid CAS No. 181065-46-3

2-(4-Aminobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid

Cat. No. B172404
M. Wt: 509.6 g/mol
InChI Key: VEYDUAGNNSZVTN-UHFFFAOYSA-N
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Description

“2-(4-Aminobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid” is a complex organic compound. It’s a derivative of 4-Aminobenzyl alcohol, which is used as a starting material to synthesize other organic compounds .


Synthesis Analysis

The synthesis of this compound involves several steps. A simplified synthesis of a similar bifunctional chelating agent has been described in a study . The process involves the reaction of a bisbromoamide with a p-nitrobenzyl ethylenediamine followed by reduction of the cyclic diamide .


Molecular Structure Analysis

The molecular structure of this compound is complex. It’s related to 4-Aminobenzyl alcohol, which has been studied using X-ray crystallography . The structure shows a “herringbone” pattern with stacks of hydrogen-bonded molecules when viewed down the b-axis .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of bifunctional chelators, including 1,7-bis-(4-aminobenzyl)-1,4,7,10-tetraaza-cyclododecane-4,10-diacetic acid, is significant in creating bivalent imaging agents for molecular imaging. This synthesis route is high-yielding and can produce multi-gram scale quantities (Riss et al., 2012).
  • Research on N- and C-functionalized DOTA complexes (including 2-(4-aminobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) has explored their elution behavior and structural characterization for the labeling of biomolecules. These studies involve HPLC, MS, and NMR spectroscopy (Weisshoff et al., 2009).

Applications in Biomedical Imaging

  • DOTA-peptide conjugates, including derivatives of 2-(4-Aminobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid, are increasingly used in biomedical applications like targeted imaging and therapeutic radiopharmaceuticals, as well as MRI contrast agents. The coordination and chelation chemistry of these conjugates are crucial for these applications (De Leon-Rodriguez & Kovács, 2008).
  • Novel bifunctional chelating agents based on 1,4,7,10-tetraazacyclododecane-N,N',N",N"'-tetraacetic acid have been synthesized for radiolabeling proteins. These agents show promise in radioimmunotherapy applications due to their improved radiometal chelation rate and complex stability (Chappell et al., 2003).

Chelation Chemistry and Coordination

  • The coordination chemistry of 1,4,7,10-tetraazacyclododecane-N,N',N",N"'-tetraacetic acid (DOTA) is integral to the development of metal-based radiopharmaceutics and imaging contrast agents. Understanding the variability of structures obtained and gaining insights into its diversity are key areas of research (Viola-Villegas & Doyle, 2009).

Synthesis Methods and Large-scale Production

  • Large-scale synthesis techniques have been developed for bifunctional chelating agents like nitrobenzyl-DOTA, which are critical for medical applications requiring stable attachment of radiometals to monoclonal antibodies. These methods enable the production of substantial quantities of the chelating agent (Renn & Meares, 1992).
  • Methods for producing high specific activity Sn-117m with commercial cyclotrons have been explored. Sn-117m is a theragnostic isotope of growing interest, and its production involves chelation with an aminobenzyl derivative of DOTA for medical applications (Stevenson et al., 2015).

Radioisotope Labeling and PET Imaging

  • The effect of the bifunctional chelator on the biodistribution of a (64)Cu-labeled antibody was studied to understand the relationship between the stability of Cu-complexes of different bifunctional chelators and the biodistribution in tumor-bearing mice. This research provides insights into the use of copper radioisotopes in antibody radiolabeling (Dearling et al., 2011).

properties

IUPAC Name

2-[6-[(4-aminophenyl)methyl]-4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N5O8/c24-18-3-1-17(2-4-18)11-19-12-27(15-22(33)34)8-7-25(13-20(29)30)5-6-26(14-21(31)32)9-10-28(19)16-23(35)36/h1-4,19H,5-16,24H2,(H,29,30)(H,31,32)(H,33,34)(H,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEYDUAGNNSZVTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C(CN(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N)CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00451972
Record name 2-(4-AMINOBENZYL)-1,4,7,10-TETRAAZACYCLODODECANE-1,4,7,10-TETRAACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

509.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Aminobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid

CAS RN

181065-46-3
Record name 2-(4-AMINOBENZYL)-1,4,7,10-TETRAAZACYCLODODECANE-1,4,7,10-TETRAACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Aminobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid
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2-(4-Aminobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid

Citations

For This Compound
28
Citations
Z Jászberényi, L Moriggi, P Schmidt… - JBIC Journal of …, 2007 - Springer
Generation 4 polyamidoamine (PAMAM) and, for the first time, hyperbranched poly(ethylene imine) or polyglycerol dendrimers have been loaded with Gd 3+ chelates, and the …
Number of citations: 100 link.springer.com
NR Stevenson, GS George, J Simón… - … of Radioanalytical and …, 2015 - Springer
Sn-117m is a theragnostic isotope of increasing interest. It has ideal imaging and therapeutic properties for many applications. Production of high specific activity Sn-117m can only be …
Number of citations: 32 link.springer.com
J LJ Dearling, AB Packard - Current Radiopharmaceuticals, 2017 - ingentaconnect.com
Background: Measurement of trace metal contamination is critical in the production of radiometals, such as 64Cu, for protein labeling. ICP-MS provides these data with high sensitivity …
Number of citations: 3 www.ingentaconnect.com
E Blom, I Velikyan, A Monazzam… - Journal of Labelled …, 2011 - Wiley Online Library
Vascular endothelial growth factor (VEGF) signaling via vascular endothelial growth factor receptor 2 (VEGFR‐2) on tumor endothelial cells is a critical driver of tumor angiogenesis. …
RA De Silva, S Jain, KA Lears, HS Chong… - Nuclear medicine and …, 2012 - Elsevier
INTRODUCTION: The development of novel bifunctional chelates for attaching copper-64 to biomolecules has been an active area of research for several years. However, many of …
Number of citations: 45 www.sciencedirect.com
MD Shultz, JD Wilson, CE Fuller, J Zhang, HC Dorn… - Radiology, 2011 - pubs.rsna.org
Purpose To demonstrate in an orthotopic xenograft brain tumor model that a functionalized metallofullerene (f-Gd 3 N@C 80 ) can enable longitudinal tumor imaging and, when …
Number of citations: 85 pubs.rsna.org
Z Levashova, MV Backer, G Horng… - Bioconjugate …, 2009 - ACS Publications
We describe a new generation of tracers for molecular imaging of the cell surface receptors for epidermal growth factor (EGF). These receptors play a key role in the progression of …
Number of citations: 38 pubs.acs.org
S Huang, R Joso, A Fuchs, L Barner… - Chemistry of …, 2008 - ACS Publications
This study explores the use of nuclear probes (radiolabeling techniques) for the quantification of available, reactive groups on solid surfaces and their role in the engineering of …
Number of citations: 14 pubs.acs.org
JM Backer - 2009 - osti.gov
In this project we proposed to establish feasibility of the development of targeted tracers for radionuclide imaging of epidermal growth factor receptors (EGFR) in cancer patients. The …
Number of citations: 2 www.osti.gov
GM Albuquerque, I Souza-Sobrinha, SD Coiado… - Topics in Current …, 2021 - Springer
The development of multimodal nanoprobes has been growing in recent years. Among these novel nanostructures are bimodal systems based on quantum dots (QDs) and low …
Number of citations: 6 link.springer.com

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